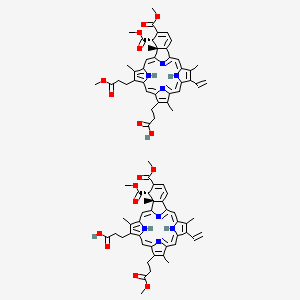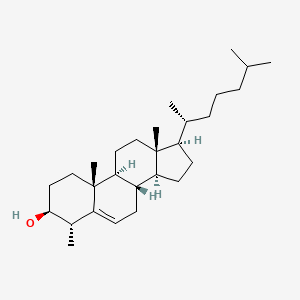
ADU-S100 (ammonium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ADU-S100 (ammonium salt) involves the preparation of cyclic dinucleotides. One common method includes the use of high-performance liquid chromatography (HPLC) to determine the concentration of ADU-S100 in liposomal formulations . The dry film of the compound is hydrated above 55°C in a solution of ADU-S100 (125 µg/mL, 170 µM) in HEPES buffer (10 mM, pH 7.4) by vigorous mixing .
Industrial Production Methods
Industrial production of ADU-S100 (ammonium salt) focuses on optimizing the formulation for systemic delivery. This involves incorporating ADU-S100 into DOTAP/cholesterol liposomes to enhance its stability and efficacy . The liposomal formulation protects the compound from spontaneous degradation in the bloodstream, ensuring efficient delivery to target cells .
化学反应分析
Types of Reactions
ADU-S100 (ammonium salt) primarily undergoes activation reactions within the STING pathway. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The compound is often used in combination with other immunostimulatory agents to enhance its efficacy. For instance, it can be formulated with granulocyte-macrophage colony-stimulating factor-producing cellular cancer vaccines to potentiate anti-tumor immunity .
Major Products Formed
The primary product formed from the activation of ADU-S100 (ammonium salt) is the induction of type I interferons and other cytokines, which play a crucial role in the immune response against tumors .
科学研究应用
ADU-S100 (ammonium salt) has a wide range of scientific research applications:
Cancer Immunotherapy: It is used to enhance the efficacy of immune checkpoint inhibitors by amplifying tumor immunogenicity
Innate Immune Activation: The compound activates the STING pathway, leading to the production of type I interferons and other cytokines, which are essential for antiviral and antitumor responses
Vaccine Adjuvant: ADU-S100 can be used as an adjuvant in vaccines to boost the immune response.
Research Tool: It serves as a valuable tool in studying the STING pathway and its role in immune responses.
作用机制
ADU-S100 (ammonium salt) exerts its effects by activating the STING pathway. Upon binding to STING, the compound triggers the recruitment of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other cytokines . This activation enhances the immune response, promoting the destruction of tumor cells .
相似化合物的比较
ADU-S100 (ammonium salt) is unique in its ability to activate all known human and mouse STING alleles, making it a versatile and potent immunostimulant . Similar compounds include:
Cyclic GMP-AMP (cGAMP): Another STING agonist with similar immunostimulatory properties.
ML RR-S2 CDA: A mixed-linkage cyclic dinucleotide that also activates the STING pathway.
2’3’-c-di-AM(PS)2 (Rp,Rp): A bisphosphorothioate analog of c-di-AMP with higher affinity for STING.
ADU-S100 stands out due to its enhanced stability and lipophilicity, which promote significantly increased STING signaling compared to endogenous and pathogen-derived cyclic dinucleotides .
属性
分子式 |
C20H30N12O10P2S2 |
|---|---|
分子量 |
724.6 g/mol |
IUPAC 名称 |
azane;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI 键 |
VZYXAGGQHVUTHM-LJFXOJISSA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)S.N.N |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)

![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)

![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)




![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
